3-Bromo-4-ethoxy-5-methoxybenzoyl chloride
Overview
Description
3-Bromo-4-ethoxy-5-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C10H10BrClO3 and its molecular weight is 293.54 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
3-Bromo-4-ethoxy-5-methoxybenzoyl chloride has been studied for its potential in photodynamic therapy, particularly in the treatment of cancer. Pişkin, Canpolat, and Öztürk (2020) synthesized new compounds using derivatives of this chemical and found them useful as photosensitizers in photodynamic therapy, highlighting their good fluorescence properties and high singlet oxygen quantum yield, which are crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Pyrazoles
Martins et al. (2013) explored brominated precursors related to this compound for synthesizing various pyrazoles. These derivatives were effective in producing a range of compounds including 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions. This research shows the versatility of these brominated compounds in organic synthesis (Martins et al., 2013).
Derivatization for Chromatography
Tsuruta and Kohashi (1987) reported the use of this compound derivatives as fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups. These derivatives were stable, condensed quantitatively under mild conditions, and were used effectively in thin-layer and high-performance liquid chromatography (Tsuruta & Kohashi, 1987).
Molecular Structure Studies
Research on the molecular structure and solvolysis of related compounds provides insights into the chemical behavior and reactivity of this compound. Studies by Park and Kevill (2011) and Liu, Duann, and Hou (1998) investigated solvolysis reactions and molecular interactions in related benzoyl chlorides, contributing to a deeper understanding of their chemical properties and potential applications (Park & Kevill, 2011); (Liu, Duann, & Hou, 1998).
Synthesis of Triazoles
Pokhodylo and Obushak (2019) utilized a derivative of this compound in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline. Their method showcases the utility of brominated benzoyl chlorides in the synthesis of complex heterocyclic compounds (Pokhodylo & Obushak, 2019).
Properties
IUPAC Name |
3-bromo-4-ethoxy-5-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLMRPYFVZUXOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267747 | |
Record name | 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160250-36-1 | |
Record name | 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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